An In-Depth Technical Guide to 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (CAS 99758-42-6)
An In-Depth Technical Guide to 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (CAS 99758-42-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-di-tert-butyl-2-methoxy-3-nitrobenzene is a polysubstituted aromatic compound featuring a unique combination of bulky, electron-donating, and electron-withdrawing groups. This substitution pattern imparts specific steric and electronic properties that make it an intriguing, albeit not extensively documented, molecule in the landscape of chemical synthesis and medicinal chemistry. The presence of a nitro group, a versatile functional group, opens avenues for various chemical transformations, positioning this compound as a potential intermediate in the synthesis of more complex molecules.[1] Nitro-containing compounds have a significant history in pharmaceuticals, exhibiting a wide range of biological activities.[2][3]
This technical guide, compiled from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene, including its physicochemical properties, a proposed synthetic pathway, expected reactivity, and potential applications, particularly in the context of drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this guide will also draw upon established principles of organic chemistry and data from analogous structures to provide a well-rounded and scientifically grounded perspective.
Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₁₅H₂₃NO₃ | Derived from the chemical structure. |
| Molecular Weight | 265.35 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow crystalline solid | Nitroaromatic compounds are often pale yellow liquids or solids.[4][5][6] The high degree of substitution and the presence of tert-butyl groups would likely result in a solid at room temperature. |
| Melting Point | Moderately high | The symmetrical nature and the bulky tert-butyl groups would lead to efficient crystal packing, suggesting a higher melting point compared to less substituted or less symmetrical analogs. |
| Boiling Point | High | The relatively high molecular weight and polarity of the nitro group would contribute to a high boiling point. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | The large hydrophobic tert-butyl groups and the aromatic ring will dominate its solubility profile, making it soluble in nonpolar to moderately polar organic solvents.[4][5] |
| Stability | Stable under normal conditions. | Aromatic nitro compounds are generally stable but should be stored away from strong reducing agents and high temperatures.[7] |
Proposed Synthetic Pathway
A plausible synthetic route to 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene can be devised through a multi-step process involving electrophilic aromatic substitution. The key challenge is to control the regioselectivity of the substitution reactions on the benzene ring.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the nitration of a disubstituted precursor, 1,5-di-tert-butyl-2-methoxybenzene. This precursor could, in turn, be synthesized from a more readily available starting material.
Proposed Forward Synthesis
A more practical forward synthesis would likely start with a commercially available substituted anisole or phenol and introduce the tert-butyl groups, followed by nitration. However, a plausible route starting from 1,3-di-tert-butylbenzene is outlined below, which leverages the directing effects of the substituents.
Step 1: Bromination of 1,3-di-tert-butylbenzene
The first step would involve the bromination of 1,3-di-tert-butylbenzene. The two tert-butyl groups are ortho, para-directing. Due to steric hindrance from the bulky tert-butyl groups, substitution at the 4- and 6-positions is favored over the 2-position.
Step 2: Nucleophilic Aromatic Substitution to Introduce the Methoxy Group
The resulting bromo-derivative can then undergo a nucleophilic aromatic substitution with sodium methoxide, likely requiring a copper catalyst (Ullmann condensation) due to the unactivated nature of the aryl halide, to yield 1,5-di-tert-butyl-2-methoxybenzene.
Step 3: Nitration of 1,5-di-tert-butyl-2-methoxybenzene
The final step is the nitration of 1,5-di-tert-butyl-2-methoxybenzene. The methoxy group is a strong activating and ortho, para-directing group. The tert-butyl groups are also ortho, para-directing. The most activated and sterically accessible position for the incoming electrophile (nitronium ion, NO₂⁺) would be the 3-position.
Reactivity and Potential Transformations
The chemical reactivity of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene is dictated by its functional groups.
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Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C).[5] This transformation would yield 1,5-di-tert-butyl-2-methoxy-3-aminobenzene, a potentially valuable building block for the synthesis of novel heterocyclic compounds or other derivatives.
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Nucleophilic Aromatic Substitution (SNAr): While the benzene ring is generally electron-rich due to the methoxy and tert-butyl groups, the strong electron-withdrawing nature of the nitro group can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. However, steric hindrance from the adjacent tert-butyl and methoxy groups would likely make SNAr reactions challenging at the 2- and 4-positions.
-
Further Electrophilic Aromatic Substitution: The presence of the deactivating nitro group makes further electrophilic substitution on the aromatic ring difficult.[8][9] Any subsequent substitution would likely require harsh reaction conditions and would be directed to the meta position relative to the nitro group (the 5-position, which is already occupied). Therefore, further electrophilic substitution is unlikely.
Potential Applications in Drug Development
While there are no specific documented applications of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene in drug development, its structural motifs suggest several areas of potential interest.
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As a Synthetic Intermediate: As discussed, the facile reduction of the nitro group to an amine provides a key entry point for the synthesis of a variety of derivatives.[1] This resulting aniline could be used in amide coupling reactions, the synthesis of sulfonamides, or the construction of heterocyclic scaffolds, which are prevalent in many drug molecules.
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Fragment-Based Drug Design: The molecule itself could be considered a "fragment" in fragment-based drug discovery. The di-tert-butyl-methoxyphenyl moiety could confer favorable interactions with hydrophobic pockets in target proteins, while the nitro group (or its reduced amine form) provides a vector for growing the fragment into a more potent lead compound.
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Modulation of Physicochemical Properties: The bulky tert-butyl groups can significantly influence the pharmacokinetic properties of a potential drug molecule. They can increase metabolic stability by blocking sites of metabolism and can enhance membrane permeability due to their lipophilicity.
Safety and Handling
No specific safety data sheet (SDS) is available for 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene. However, based on the known hazards of nitrobenzene and its derivatives, the following precautions are strongly recommended:
-
Toxicity: Nitroaromatic compounds are generally considered toxic.[8][10][11] They can be harmful if inhaled, ingested, or absorbed through the skin.[12] Chronic exposure may lead to adverse health effects.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1,5-di-tert-butyl-2-methoxy-3-nitrobenzene represents a chemical entity with untapped potential. While direct experimental data is limited, a thorough understanding of fundamental organic chemistry principles allows for a robust characterization of its likely properties, reactivity, and synthetic accessibility. Its unique substitution pattern, combining steric bulk with a versatile nitro functional group, makes it a person of interest for synthetic and medicinal chemists. The proposed synthetic route and the discussion of its potential transformations and applications provide a solid foundation for researchers and drug development professionals to explore the utility of this and related polysubstituted nitroaromatics in their programs. As with any chemical, proper safety precautions should be paramount in its handling and use.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene, Chapter 4: Chemical and Physical Information. Retrieved from [Link]
- Jagdmann, G. E. Jr., & Coutts, R. T. (1983). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. Journal of Photochemistry, 22(3), 259-268.
-
Sakshi Education. (2011, August 4). ORGANIC CHEMISTRY: Nitrobenzene. Retrieved from [Link]
-
Online Chemistry Notes. (2020, May 2). Nitrobenzene : Laboratory preparation, Properties and Uses. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Tert-butyl-1-methoxy-2-nitrobenzene. Retrieved from [Link]
- Krygowski, T. M., & Szatylowicz, H. (2017). Substituent Effect on the σ- and π-Electron Structure of the Nitro Group and the Ring in Meta- and Para-Substituted Nitrobenzenes. The Journal of Physical Chemistry A, 121(25), 4875-4884.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
- Green, A. G., & Hart, J. L. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
- Li, B., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
-
Quora. (2018, April 12). Is nitrobenzene less reactive than benzene? Retrieved from [Link]
-
Pharma Guideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
- Wang, Y., et al. (2025, November 18). Reactions of N-heterocyclic carbenes with nitrobenzenes: harnessing NHCs as synthetic building blocks. PubMed.
- Vollhardt, K. P. C., & Schore, N. E. (n.d.). 17.7 FRIEDEL-CRAFTS ALKYLATION. In Organic Chemistry: Structure and Function.
- G. M. et al. (2024, January 25). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
-
Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]
-
Chem-Station. (2014, April 14). Friedel-Crafts Alkylation. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Di-tert-butyl-2-methoxybenzene. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitroxide, di-tert-butyl. Retrieved from [Link]
- Wipf, P., & Takayuki, Y. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 11(19), 4386-4389.
-
SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
- Google Patents. (n.d.). US3927127A - Nitration process.
-
PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Preparation of some derivatives of meta-di-tert-butylbenzene and tert-butylbenzene. Retrieved from [Link]
-
Oriental Journal of Chemistry. (1988). Kinetics of Nitrations of Some Substituted Tert-Butylbenzenes. Retrieved from [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. svedbergopen.com [svedbergopen.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. cms-ed.sakshi.com [cms-ed.sakshi.com]
- 9. quora.com [quora.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
